N-(Cyclopropylmethyl)-2-butanamine
Overview
Description
N-(Cyclopropylmethyl)-2-butanamine: is an organic compound that features a cyclopropylmethyl group attached to a 2-butanamine backbone
Mechanism of Action
Target of Action
It’s known that the structure and activity of a compound are closely related . For instance, a cyclopropyl group is optimal at position 1 of a molecule for biological activity .
Mode of Action
It’s known that cyclopropyl groups can act as a very good π-electron donor . This suggests that N-(Cyclopropylmethyl)-2-butanamine might interact with its targets through electron donation, potentially leading to changes in the targets’ activity.
Biochemical Pathways
It’s known that metabolites, which are products and intermediate molecules of metabolic pathways, can be affected by various factors, including the properties of the molecules involved . Therefore, this compound could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that these properties are strongly influenced by physicochemical parameters . For instance, aqueous solubility is a prerequisite for absorption, and a balance of physicochemical properties is required for optimal absorption .
Result of Action
It’s known that the sigma electron cloud of a cyclopropyl methyl carbocation expands outwardly due to angle strain, which could potentially stabilize the carbocation . This suggests that this compound might have similar stabilizing effects at the molecular level.
Action Environment
It’s known that environmental factors can shape gene expression and subsequent health outcomes through mechanisms such as dna methylation . Therefore, environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
N-(Cyclopropylmethyl)-2-butanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, which is essential for the biological activity of many natural products.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. For instance, its interaction with cyclopropanases can inhibit or activate these enzymes, affecting the biosynthesis of cyclopropane-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropylmethylation: The synthesis of N-(Cyclopropylmethyl)-2-butanamine typically begins with the cyclopropylmethylation of a suitable amine precursor.
Reductive Amination: Another method involves the reductive amination of cyclopropylmethyl ketone with 2-butanamine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)-2-butanamine can undergo oxidation reactions to form corresponding oxides or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds.
Scientific Research Applications
Chemistry: N-(Cyclopropylmethyl)-2-butanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities .
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Comparison with Similar Compounds
- N-(Cyclopropylmethyl)-2-propanamine
- N-(Cyclopropylmethyl)-3-butanamine
- N-(Cyclopropylmethyl)-2-pentanamine
Comparison: N-(Cyclopropylmethyl)-2-butanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(cyclopropylmethyl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(2)9-6-8-4-5-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSXPSUUWHRARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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